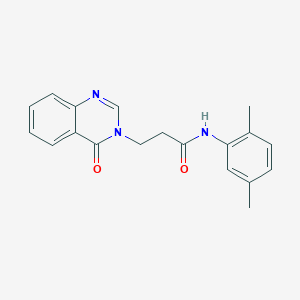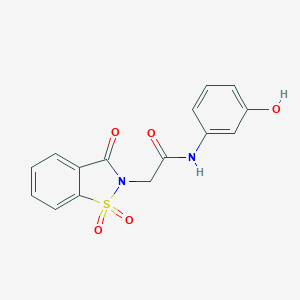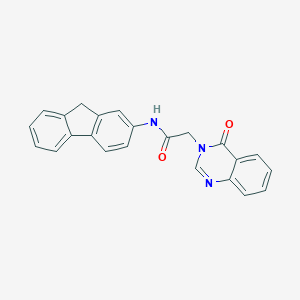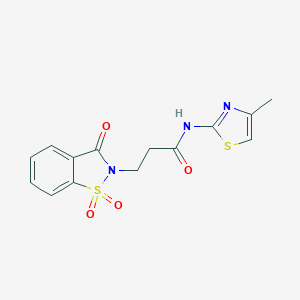![molecular formula C16H19BrN4O2 B277304 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Furthermore, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins by inhibiting the activity of COX-2. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by activating the AMPK pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is its potential pharmacological properties, which make it a promising candidate for drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities, which could be useful in the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated.
Future Directions
There are several future directions for the research on 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide. One of the directions is to investigate its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interaction with COX-2, caspases, and the AMPK pathway. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo. Finally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, this compound is a pyrazole-based compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been reported using different methods. One of the methods involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide with 3-(4-morpholinylmethyl)aniline in the presence of a reducing agent such as iron powder. The product obtained is then treated with hydrobromic acid to yield the final product. Another method involves the reaction of 4-bromo-3-nitrobenzoic acid with 3-(4-morpholinylmethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired product.
Scientific Research Applications
4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been studied for its potential pharmacological properties such as anti-inflammatory, anti-cancer, and anti-diabetic activities. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice.
properties
Molecular Formula |
C16H19BrN4O2 |
|---|---|
Molecular Weight |
379.25 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19BrN4O2/c1-20-11-14(17)15(19-20)16(22)18-13-4-2-3-12(9-13)10-21-5-7-23-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22) |
InChI Key |
SIVDQBZOPMFJGD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)


![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)



![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)

![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)

![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
